molecular formula C23H22F3N3O4S2 B11456683 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide

Cat. No.: B11456683
M. Wt: 525.6 g/mol
InChI Key: CIEDRUGXXLZPJF-UHFFFAOYSA-N
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Description

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the trifluoromethyl group, and subsequent functionalization with the sulfonyl and butanamide groups. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and amines. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating or the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution of the methoxy group can produce a variety of substituted derivatives.

Scientific Research Applications

4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[2-(methylsulfanyl)phenyl]butanamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22F3N3O4S2

Molecular Weight

525.6 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(2-methylsulfanylphenyl)butanamide

InChI

InChI=1S/C23H22F3N3O4S2/c1-33-18-10-5-3-8-15(18)17-14-20(23(24,25)26)29-22(28-17)35(31,32)13-7-12-21(30)27-16-9-4-6-11-19(16)34-2/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,27,30)

InChI Key

CIEDRUGXXLZPJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=CC=CC=C3SC)C(F)(F)F

Origin of Product

United States

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